molecular formula C12H20N4O2 B13078743 tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13078743
M. Wt: 252.31 g/mol
InChI Key: BZVUFUTXSRBZKT-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core with a tert-butyl carbamate protective group at position 7 and an aminomethyl substituent at position 4. This structure is pivotal in medicinal chemistry, serving as a key intermediate for synthesizing bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-9(4-13)16-8-14-5-10(16)7-15/h5,8-9H,4,6-7,13H2,1-3H3

InChI Key

BZVUFUTXSRBZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a suitable amine with a pyrazine derivative under controlled conditions to form the desired heterocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization, distillation, or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need catalysts or specific solvents to achieve high yields.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to act as a pharmacophore, a part of a molecule responsible for its biological activity.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 374795-76-3)
  • Structure: Lacks the aminomethyl group at position 5.
  • Properties : Molecular weight = 223.27 g/mol; purity ≥98% (HPLC) .
  • Applications : Widely used as a building block in drug discovery. MSE Supplies and Combi-Blocks offer this compound in bulk, indicating its industrial relevance .
  • Key Difference: The absence of the aminomethyl group limits its utility in reactions requiring primary amine functionality.
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 345311-03-7)
  • Structure: Bromine substituent at position 3 instead of aminomethyl.
  • Properties : Molecular weight = 302.17 g/mol; stored at room temperature .
  • Applications : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions.
  • Key Difference: The bromo group enhances electrophilicity but reduces solubility compared to the aminomethyl derivative .

Positional Isomers and Functional Group Variants

tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1188265-64-6)
  • Structure : Bromine at position 1.
  • Applications : Positional isomerism affects reactivity; bromine at position 1 may sterically hinder nucleophilic substitutions compared to position 3 .
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1251014-63-7)
  • Structure : Hydroxymethyl group at position 1.
  • Properties : Molecular weight = 253.30 g/mol; hygroscopic due to the hydroxyl group .
  • Applications : The hydroxymethyl group facilitates oxidation to carboxylic acids or conjugation via esterification.

Sulfonamide and Triazole Derivatives

N-(2,2-dimethoxyethyl)-N-methyl-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-sulfonamide (Compound 11)
  • Structure : Sulfonamide moiety and trifluoromethyl group.
  • Synthesis : Prepared via SuFEx chemistry using Ca(NTf2)2 catalysis (86% yield) .
  • Applications : Sulfonamide groups enhance binding to metalloenzymes or ion channels.
4-({4-fluoro-3-[2-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carbonyl]phenyl}methyl)phthalazin-1(2H)-one
  • Structure: Triazolo-pyrazine core with trifluoromethyl and phthalazinone groups.
  • Applications : Highlighted by WHO as a candidate for further pharmacological evaluation .

Comparative Analysis Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Reactivity/Applications Reference
Target Compound 5-aminomethyl 238.29* Amine conjugation, reductive amination -
CAS 374795-76-3 None 223.27 General intermediate
CAS 345311-03-7 3-bromo 302.17 Cross-coupling reactions
CAS 1188265-64-6 1-bromo 302.17 Sterically hindered substitutions
CAS 1251014-63-7 1-hydroxymethyl 253.30 Oxidation/conjugation
Compound 11 Sulfonamide, trifluoromethyl 355.34 Enzyme inhibition

*Estimated based on structural similarity.

Biological Activity

Tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula for tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is C12H20N4O2, with a molecular weight of approximately 252.31 g/mol. The compound features an imidazo[1,5-a]pyrazine framework, which is known for its diverse biological activities due to the presence of nitrogen atoms in the heterocyclic structure. This unique configuration allows for interactions with various biological targets.

Biological Activities

Research indicates that compounds with imidazo[1,5-a]pyrazine structures often exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyrazine can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. For instance, compounds similar to tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate have shown promising results in inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cell lines such as HeLa and Jurkat .
  • Enzyme Inhibition : Interaction studies have highlighted the compound’s potential as an enzyme inhibitor. For example, it may exhibit inhibitory effects on tryptophan hydroxylase (TPH), which is crucial in serotonin biosynthesis .
  • Antivascular Activity : Some related compounds have demonstrated the ability to disrupt endothelial cell functions in vitro, suggesting potential applications in targeting tumor vasculature .

Synthesis Methods

The synthesis of tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be approached through various methods involving the condensation of appropriate precursors under controlled conditions to optimize yield and purity. Key steps typically include:

  • Formation of the Imidazo[1,5-a]pyrazine Core : This involves cyclization reactions using suitable amines and carbonyl compounds.
  • Addition of Tert-Butyl Group : The introduction of the tert-butyl moiety is crucial for enhancing lipophilicity and biological activity.
  • Carboxylation : The final step often involves converting a suitable intermediate into the carboxylate form.

The mechanisms through which tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its biological effects are still under investigation but may include:

  • Modulation of Signaling Pathways : By interacting with specific receptors or enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Comparative Analysis

To understand the relative biological activity of tert-butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate compared to structurally similar compounds, a similarity index can be established based on their structural features and biological effects.

Compound NameCAS NumberSimilarity Index
Tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate1188264-74-50.88
Tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate1188265-64-60.84
Tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate634468-96-50.76

This table illustrates how structural modifications influence biological activity and highlights potential analogs for further study.

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